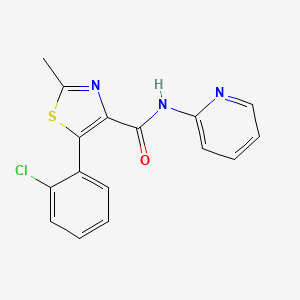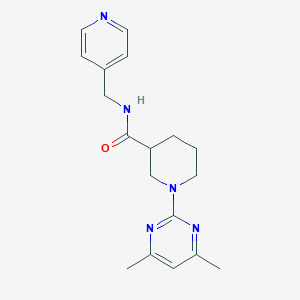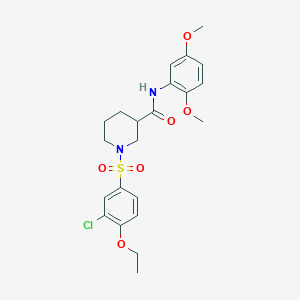
5-(2-chlorophenyl)-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and pyridyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chlorobenzaldehyde with thiosemicarbazide can form the thiazole ring, which is then further reacted with 2-bromopyridine to introduce the pyridyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods might include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(2-chlorophenyl)-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxamide: Lacks the pyridyl group, which may affect its biological activity and chemical properties.
2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide:
Uniqueness
The presence of both the chlorophenyl and pyridyl groups in 5-(2-chlorophenyl)-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide makes it unique compared to similar compounds
Properties
Molecular Formula |
C16H12ClN3OS |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-pyridin-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-19-14(16(21)20-13-8-4-5-9-18-13)15(22-10)11-6-2-3-7-12(11)17/h2-9H,1H3,(H,18,20,21) |
InChI Key |
NNPQUXKBZMBEAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide](/img/structure/B11134861.png)
![2-methoxy-4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11134865.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11134874.png)

![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134885.png)
![Ethyl 4-{[2-(4-fluorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B11134890.png)
![3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B11134898.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B11134900.png)
![2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11134906.png)

![7-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11134911.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11134926.png)
![2-(cyclopropylamino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11134933.png)
